Product packaging for Butylhydroxyanisole(Cat. No.:)

Butylhydroxyanisole

Cat. No.: B1212938
M. Wt: 360.5 g/mol
InChI Key: CZBZUDVBLSSABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Butylhydroxyanisole as a Synthetic Antioxidant in Material Systems

BHA is classified as a synthetic phenolic antioxidant (SPA) mdpi.comindustrialchemicals.gov.au. Its primary function in material systems is to act as a radical-trapping agent, thereby inhibiting oxidative degradation hmdb.camarketresearch.com. This capability makes it invaluable in preserving the integrity and extending the usability of various products. Beyond its well-known applications in food, BHA is incorporated into cosmetics and pharmaceuticals to stabilize formulations containing fats and oils, preventing oxidation and maintaining product efficacy atamanchemicals.comcosmetihub.comsolechem.eu. Industrially, it is also used in rubber and petroleum products to prevent degradation atamanchemicals.comcosmetihub.comatamanchemicals.com. The chemical structure of BHA, featuring a phenolic hydroxyl group and an alkyl group attached to a benzene (B151609) ring, is key to its antioxidant activity. This structure allows it to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing chain reactions that lead to material spoilage wikipedia.orgresearchgate.net.

Isomeric Composition and Industrial Formulation Considerations

This compound is not a single compound but rather a mixture of two isomeric organic compounds: 2-tert-butyl-4-hydroxyanisole (B1682940) and 3-tert-butyl-4-hydroxyanisole atamanchemicals.comsolechem.euatamanchemicals.comwikipedia.orgtargetmol.comnih.govatamanchemicals.comelchemy.com. The synthesis of BHA typically involves the alkylation of p-methoxyphenol with isobutylene, a process that can yield a mixture of these isomers due to non-regioselective manufacturing methods industrialchemicals.gov.au.

3-tert-butyl-4-hydroxyanisole (3-BHA): This isomer is the predominant component in commercial BHA. Cosmetic-grade BHA typically contains approximately 90% 3-BHA, while food-grade BHA contains over 85% industrialchemicals.gov.aunih.gov.

2-tert-butyl-4-hydroxyanisole (2-BHA): This isomer is present in smaller proportions, typically around 10% in cosmetic-grade BHA and less than 15% in food-grade BHA industrialchemicals.gov.aunih.gov.

The specific ratio of these isomers can influence the physical and chemical properties of the BHA mixture, affecting its performance in various formulations. Industrial formulations often consider the solubility and stability of BHA. It is a waxy solid that is insoluble in water but freely soluble in organic solvents such as ethanol, methanol, and propylene (B89431) glycol, as well as in fats and oils atamanchemicals.comsolechem.euatamanchemicals.comscbt.com. This solubility profile is critical for its incorporation into lipid-based products.

Overview of Key Research Areas in this compound Chemistry

Research into BHA's chemical role spans several key areas:

Synthesis and Isomer Characterization: Investigations focus on optimizing synthesis routes to control isomer ratios and on developing analytical methods for precise characterization of BHA mixtures industrialchemicals.gov.au.

Antioxidant Mechanisms: Extensive research explores how BHA scavenges free radicals, the specific chemical reactions involved, and its synergistic effects when combined with other antioxidants like butylated hydroxytoluene (BHT) and tert-butylhydroquinone (B1681946) (TBHQ) mdpi.comresearchgate.netmdpi.com. Studies have indicated that BHA can regenerate BHA through synergistic action with BHT, and TBHQ can protect BHA through a protective mechanism researchgate.net.

Degradation Pathways and Product Analysis: Understanding how BHA degrades under various conditions (e.g., heat, light, chemical agents) and identifying its degradation products is crucial for assessing its stability and potential environmental impact mdpi.com. Research has shown that BHA can undergo hydroxylation, ring-opening, and coupling reactions during degradation mdpi.com.

Structure-Activity Relationships: Studies aim to correlate specific structural features of BHA isomers with their antioxidant efficacy and other chemical properties hmdb.caatamanchemicals.comnih.govnih.gov.

Evolution of Academic Inquiry into BHA's Chemical Role

Academic interest in BHA as an antioxidant began in the mid-20th century, with its use in food preservation dating back to around 1947 atamanchemicals.comwikipedia.orgnih.gov. Early research focused on its ability to prevent the oxidative rancidity of fats and oils, thereby extending the shelf life of food products marketresearch.comchemicalbook.comfoodcom.pl. Over time, the scope of inquiry broadened to include its chemical synthesis, the characterization of its isomeric components, and a deeper understanding of its free-radical scavenging mechanisms. More recent research has also delved into its behavior in various material systems beyond food, such as cosmetics, pharmaceuticals, rubber, and petroleum products, examining its stability, compatibility, and potential degradation pathways in these contexts atamanchemicals.comcosmetihub.comsolechem.euatamanchemicals.com. The ongoing evolution of research reflects a continuous effort to harness BHA's chemical properties effectively and safely across diverse industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B1212938 Butylhydroxyanisole

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

2-tert-butyl-4-methoxyphenol;3-tert-butyl-4-methoxyphenol

InChI

InChI=1S/2C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12;1-11(2,3)9-7-8(12)5-6-10(9)13-4/h2*5-7,12H,1-4H3

InChI Key

CZBZUDVBLSSABA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)OC.CC(C)(C)C1=C(C=CC(=C1)OC)O

melting_point

Mp 104-105 °

Synonyms

(1,1-Dimethylethyl)-4-methoxyphenol
AMIF 72
AMIF-72
AMIF72
BHA
Butyl Methoxyphenol
Butylated Hydroxyanisole
Butylhydroxyanisole
Embanox
Hydroxyanisole, Butylated
Methoxyphenol, Butyl
Nipantiox 1 F
Nipantiox 1-F
Nipantiox 1F
Tenox BHA

Origin of Product

United States

Chemical Synthesis and Industrial Production Routes of Butylhydroxyanisole

Regioselective Synthesis Pathways

The industrial production of BHA primarily relies on several key regioselective synthesis pathways. These methods aim to introduce a tert-butyl group onto the aromatic ring of a phenol (B47542) derivative, followed by or preceded by methylation of the hydroxyl group.

Alkylation of p-Methoxyphenol with Isobutylene

A primary and extensively used method for BHA synthesis is the Friedel-Crafts alkylation of p-methoxyphenol (also known as 4-methoxyphenol (B1676288) or hydroquinone (B1673460) monomethyl ether) with isobutylene. atamanchemicals.comindustrialchemicals.gov.au This reaction is typically catalyzed by an acid. The process yields a mixture of the two main isomers of BHA. nih.gov The steric hindrance between the existing methoxy (B1213986) group and the incoming bulky tert-butyl group influences the position of alkylation, favoring the formation of the 3-BHA isomer. industrialchemicals.gov.au

Methylation of Tert-Butylhydroquinone (B1681946) (TBHQ) Precursors

An alternative route to BHA involves the methylation of tert-butylhydroquinone (TBHQ). industrialchemicals.gov.augoogle.com In this pathway, hydroquinone is first alkylated to produce TBHQ. industrialchemicals.gov.au Subsequently, the TBHQ is methylated using a methylating agent like dimethyl sulfate (B86663) under alkaline conditions to yield BHA. atamanchemicals.comgoogle.com This method also produces a mixture of the 2- and 3-isomers of BHA. atamanchemicals.com However, this pathway can be less favored due to the high toxicity and cost of methylating agents like dimethyl sulfate. google.com

Alkylation of Phenol and Subsequent Methylation Protocols

Another synthetic strategy begins with the alkylation of phenol. In this approach, phenol is first reacted with an alkylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, to introduce the tert-butyl group. pearson.com The resulting tert-butylphenol is then methylated to form BHA. pearson.com This multi-step process allows for the formation of the necessary substituted phenolic structure.

Direct Tert-Butylation of 4-Methoxyphenol over Catalytic Surfaces

Research has focused on the direct tert-butylation of 4-methoxyphenol using solid acid catalysts to create a more environmentally friendly and efficient process. atamanchemicals.comnih.gov This method involves passing 4-methoxyphenol and a tert-butylating agent over a catalytic surface, such as silica (B1680970) or alumina (B75360), at elevated temperatures (e.g., 150 °C). atamanchemicals.comnih.gov Various solid acid catalysts, including Filtrol-24 clay, K-10 montmorillonite (B579905) clay, and dodecatungstophosphoric acid (DTP) supported on K-10 clay, have been investigated for their efficacy in this reaction. researchgate.net These catalysts offer potential advantages over traditional homogeneous acid catalysts by simplifying separation and reducing environmental impact. researchgate.net

Catalytic Systems and Reaction Modifiers in BHA Synthesis

The choice of catalyst is crucial in the synthesis of BHA, influencing both the reaction rate and the isomeric distribution of the product.

Homogeneous Acid Catalysts : Traditional synthesis methods often employ homogeneous acid catalysts such as phosphoric acid or sulfuric acid for the alkylation steps. google.com While effective, these catalysts can lead to challenges in separation and contribute to acidic wastewater discharge. researchgate.netgoogle.com

Solid Acid Catalysts : To address the drawbacks of homogeneous catalysts, various solid acid catalysts have been developed. These include:

Clays (B1170129) : Filtrol-24 and K-10 montmorillonite clays have shown catalytic activity in the alkylation of 4-methoxyphenol. researchgate.net

Heteropolyacids : Dodecatungstophosphoric acid (DTP) supported on materials like K-10 clay is another effective catalyst. researchgate.net

Zeolites : Hydrogen Y molecular sieves have been used as catalysts in the reaction of p-methoxyphenol with methyl tert-butyl ether, offering a recyclable and cost-effective option. google.com

Sulfated Zirconia and Cation Exchange Resins : These materials have also been explored for their catalytic potential in BHA synthesis. researchgate.net

Lewis Acids : In the alkylation of phenol, Lewis acids like aluminum chloride are commonly used to facilitate the introduction of the tert-butyl group. pearson.com

Reaction Modifiers : In some synthesis pathways, reaction modifiers are employed. For instance, in the methylation of TBHQ, the reaction is carried out under alkaline conditions, often using sodium hydroxide. atamanchemicals.com

Optimization of Reaction Conditions for Isomer Distribution Control

The ratio of 2-BHA to 3-BHA in the final product is a critical quality parameter, and controlling this isomer distribution is a key aspect of optimizing the synthesis process.

The steric influence of the methoxy and hydroxyl groups on the aromatic ring is a primary factor determining the regioselectivity of the tert-butylation reaction. The bulky tert-butyl group preferentially adds to the position meta to the methoxy group (and ortho to the hydroxyl group), leading to a higher yield of the 3-BHA isomer. industrialchemicals.gov.au Typically, commercial BHA consists of approximately 90% 3-BHA and 10% 2-BHA. industrialchemicals.gov.au

Research into process optimization has explored the impact of various reaction parameters:

ParameterEffect on Isomer Distribution and Yield
Catalyst Type The choice between homogeneous and heterogeneous catalysts can influence selectivity. Solid acid catalysts are being investigated to improve selectivity and for their environmental benefits. researchgate.net For instance, a process for preparing substantially pure 2-BHA has been developed by reacting 4-bromo-2-tert-butylphenol (B178157) with a methoxide (B1231860) in the presence of specific catalysts. google.com
Temperature Reaction temperature can affect the rate of reaction and potentially the isomer ratio. For example, the direct tert-butylation of 4-methoxyphenol over silica or alumina is conducted at around 150 °C. atamanchemicals.com
Reactant Ratios The molar ratio of the alkylating agent to the phenolic substrate can be adjusted to optimize the yield of the desired mono-alkylated product and minimize the formation of di-alkylated byproducts.
Solvent The choice of solvent can influence the reaction environment. For instance, some processes utilize a solvent like cyclohexane, which is later recovered and recycled. google.com

Downstream Processing and Purification Methodologies

After synthesis, the crude Butylhydroxyanisole product is a mixture containing the desired 2- and 3-isomers, unreacted starting materials, and various byproducts. Downstream processing is essential to purify the BHA and, in many cases, to enrich the concentration of the more active 2-isomer, as the separation of these isomers can be challenging and costly due to their similar properties. google.com

Recrystallization Techniques

Recrystallization is a fundamental technique used to purify solid compounds like BHA from impurities. alfa-chemistry.com The principle of this method relies on the differences in solubility between the compound of interest and the impurities in a selected solvent. thoughtco.comuomustansiriyah.edu.iq An ideal solvent will dissolve BHA readily at a high temperature but have low solubility for it at cooler temperatures, while impurities remain dissolved. uomustansiriyah.edu.iqmt.com

The process involves dissolving the impure BHA in a minimum amount of a suitable hot solvent to create a saturated solution. uomustansiriyah.edu.iq For BHA, solvents such as petroleum ether and hexane (B92381) have been noted for this purpose. google.comgoogle.com After dissolving, the solution is allowed to cool slowly. As the temperature drops, the solubility of BHA decreases, causing it to crystallize out of the solution in a purer form. thoughtco.com Impurities, being present in lower concentrations, tend to stay in the solvent, which is referred to as the mother liquor. alfa-chemistry.com The purified BHA crystals are then separated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried. alfa-chemistry.comthoughtco.com A patent describes a process where the BHA product is dissolved in hexane at 50-55°C, cooled to 0-5°C to allow for crystallization, and then filtered to yield a product with a purity of at least 99%. google.com

| Final Temperature | The temperature to which the solution is cooled before filtration. google.com | A lower final temperature reduces the amount of BHA remaining in the mother liquor, thereby increasing the final yield of the purified product. google.com |

Chromatographic Separation for Isomer Purity

Commercial BHA is a mixture of 2-tert-butyl-4-methoxyphenol (B74144) and 3-tert-butyl-4-hydroxyanisole. wikipedia.orgatamanchemicals.com While both are antioxidants, the 2-isomer is often considered to have higher activity. google.com Due to the very similar boiling points and chemical structures of these isomers, their separation is difficult and often requires advanced techniques like chromatography. google.com

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are effective for separating the BHA isomers. sielc.comlew.ro This technique works by passing a solution of the isomer mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The isomers separate based on their different affinities for the stationary phase, causing them to travel through the column at different speeds and elute at different times. lew.ro

Reversed-Phase HPLC is commonly used for this separation. sielc.com In this mode, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The isomers separate based on their relative hydrophobicity. sielc.com

Gas Chromatography (GC) can also be employed to resolve the 2- and 3-isomers, although specific column types, such as an Apiezon L column, may be required under specific conditions to achieve separation. sci-hub.seresearchgate.net

For industrial-scale purification, more advanced chromatographic techniques may be necessary to handle larger volumes efficiently.

Table 2: Chromatographic Methods for BHA Isomer Analysis and Separation

Method Stationary Phase Example Mobile Phase/Carrier Gas Example Separation Principle
Reversed-Phase HPLC Newcrom R1, C18-bonded silica sielc.comsielc.com Water, Acetonitrile (MeCN), and an acid (e.g., sulfuric acid) sielc.com Separation is based on the differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase. sielc.com

| Gas Chromatography (GC) | Apiezon L column sci-hub.se | Inert carrier gas (e.g., Nitrogen, Helium) | Separation is based on the differential partitioning of the volatile isomers between the stationary phase in the column and the carrier gas. sci-hub.se |

Molecular and Chemical Mechanisms of Butylhydroxyanisole Activity

Free Radical Scavenging Mechanisms in Chemical Environments

BHA's antioxidant activity is largely attributed to its capacity to scavenge free radicals, thereby preventing them from initiating or propagating damaging oxidation chains. Two primary mechanisms are involved: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway for phenolic antioxidants like BHA. In this process, the phenolic hydroxyl group (-OH) donates a hydrogen atom to a highly reactive free radical, typically a peroxyl radical (ROO•) or an alkyl radical (R•) researchgate.netnih.gov. This donation effectively neutralizes the aggressive radical, converting it into a more stable molecule. The BHA molecule, upon donating a hydrogen atom, forms a phenoxy radical. This BHA-derived phenoxy radical is resonance-stabilized by the conjugated aromatic ring, making it less reactive and less likely to initiate further oxidation researchgate.netnih.govwikipedia.org. This stabilization is crucial for its effectiveness as an antioxidant. Studies indicate that BHA can donate between 0.75 to 1.2 hydrogen atoms per molecule to radicals like DPPH jst.go.jp.

Beyond HAT, BHA also participates in Single Electron Transfer (SET) reactions. In the SET mechanism, the antioxidant donates an electron to the free radical, neutralizing its charge and thus its reactivity researchgate.netnih.gov. Similar to HAT, the resulting BHA radical cation is stabilized by the aromatic system. Research suggests that BHA primarily interacts with singlet molecular oxygen (O2(1δg)) and exhibits a notable capacity for its de-activation, indicating a role in quenching specific reactive oxygen species through electron transfer or energy transfer pathways nih.gov. The kinetics of these SET processes are influenced by factors such as the redox potential of the radical species and the electronic properties of the antioxidant researchgate.net.

Hydrogen Atom Transfer Pathways

Chemical Antioxidant Kinetics and Thermodynamics in Various Matrices

BHA exhibits moderate thermal stability, with decomposition typically beginning around 121°C redalyc.orgresearchgate.net. This is lower than that of tert-butylhydroquinone (B1681946) (TBHQ), which decomposes around 140°C, but comparable to butylated hydroxytoluene (BHT) which decomposes near 112°C redalyc.orgresearchgate.net. This thermal characteristic means that at elevated temperatures, such as those encountered during frying, BHA's protective effect can be reduced due to mass loss or degradation redalyc.orgresearchgate.net.

Table 1: Comparative Thermal Decomposition Temperatures of Synthetic Antioxidants

AntioxidantApproximate Decomposition Temperature (°C)Source
BHT112 redalyc.orgresearchgate.net
BHA121 redalyc.orgresearchgate.net
TBHQ140 redalyc.orgresearchgate.net

Synergistic and Antagonistic Chemical Interactions with Co-Antioxidants

A well-documented synergistic interaction occurs between BHA and BHT jst.go.jpiiarjournals.orgresearchgate.netresearchgate.netacs.org. This synergy is often attributed to the regeneration of BHA by BHT iiarjournals.orgresearchgate.net. When BHA donates a hydrogen atom to a free radical, it forms a phenoxy radical. BHT can then donate a hydrogen atom to this BHA phenoxy radical, effectively regenerating BHA to its active form and allowing it to continue scavenging radicals jst.go.jpiiarjournals.org. This "chain-breaking" mechanism significantly prolongs the antioxidant protection offered by the mixture. Studies using the DPPH assay have shown a synergistic effect in BHA+BHT combinations, suggesting BHT's role in regenerating BHA from its oxidized intermediate jst.go.jp. A combination index (CI) below 0.85 is generally indicative of synergy acs.org.

Table 2: Hydrogen Donation Capacity to DPPH Radical

AntioxidantHydrogen Atoms Donated per MoleculeSource
BHA0.75 - 1.2 jst.go.jp
BHTMuch less than BHA jst.go.jp

Compound List:

Butylhydroxyanisole (BHA)

Butylated Hydroxytoluene (BHT)

Tert-Butylhydroquinone (TBHQ)

Propyl Gallate (PG)

Ascorbyl Palmitate (AP)

Reactive Oxygen Species (ROS)

Peroxyl Radical (ROO•)

Alkyl Radical (R•)

Singlet Molecular Oxygen (O2(1δg))

Superoxide Anion Radical (O2•-)

DPPH Radical

ABTS Cation Radical

Theoretical and Computational Chemistry Approaches to BHA Mechanisms

Quantum Chemical Calculations of BHA Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful computational approach to investigate the intricate mechanisms of antioxidant activity. These methods allow researchers to model molecular structures, predict reaction pathways, and quantify key thermodynamic and electronic properties that dictate a compound's reactivity and radical-scavenging potential. By simulating these processes at the molecular level, quantum chemistry provides insights that complement experimental findings and aid in the design of more effective antioxidants.

Key Computational Approaches and Parameters:

Several DFT functionals and basis sets are commonly utilized in studies of BHA's antioxidant activity. Widely adopted methods include the B3LYP and M06-2X functionals, often combined with basis sets such as 6-31+G(d,p) or 6-311+G(d,p). These computational frameworks enable the calculation of several critical parameters that correlate with antioxidant efficacy:

Bond Dissociation Enthalpy (BDE): This parameter quantifies the energy required to homolytically cleave the O-H bond in the phenolic hydroxyl group. A lower O-H BDE indicates a weaker bond, making it easier for BHA to donate a hydrogen atom to a free radical, thus terminating the oxidative chain reaction. This is a primary indicator of activity via the Hydrogen Atom Transfer (HAT) mechanism.

Ionization Potential (IP) and Electron Transfer Enthalpy (ETE): These values relate to the energy required to remove an electron from the antioxidant molecule. Lower IP and ETE values suggest a greater propensity for BHA to donate an electron, which is relevant for Single Electron Transfer (SET) mechanisms.

Proton Dissociation Enthalpy (PDE) and Proton Affinity (PA): These parameters are associated with the ease of proton transfer, relevant in mechanisms like SET-PT (Single Electron Transfer followed by Proton Transfer) and SPLET (Sequential Proton Loss Electron Transfer). Lower PDE and PA values indicate a greater ability to donate a proton.

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) reflects the molecule's electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its electron-accepting capacity. A higher HOMO energy generally correlates with enhanced antioxidant activity, as it signifies a more readily available electron for donation.

Research Findings on BHA Reactivity:

Quantum chemical calculations have provided quantitative data that elucidates BHA's antioxidant mechanisms and relative efficacy. Studies have consistently shown that the phenolic hydroxyl group is the primary site for radical scavenging. The BHA molecule, particularly its 3-tert-butyl-4-methoxyphenol isomer (often referred to as 3-BHA), has demonstrated a significant antioxidant capacity.

Table 1: Calculated Bond Dissociation Enthalpy (BDE) for BHA's O-H Bond

AntioxidantO-H Bond BDE (kJ/mol)Computational Method/Basis SetPhaseReference
BHA (3-BHA)387.6DFT//M06-2X/6-31+G(d,p)Gas unec-jeas.com
BHA (3-BHA)405.3DFT//M06-2X/6-31+G(d,p)Ethanol unec-jeas.com

These calculated BDE values indicate that the O-H bond in BHA is relatively weak, facilitating hydrogen atom transfer to stabilize free radicals. The calculation using the M06-2X/6-311+G(d,p) level of theory has been validated against experimental data and is considered to provide good accuracy for predicting BDE values of phenolic antioxidants like BHA. uobasrah.edu.iq Research suggests that BHA exhibits superior antioxidant capacity compared to other compounds when evaluated through various mechanisms and molecular descriptors, with the HAT mechanism being particularly favored due to the favorable O-H bond dissociation enthalpy. unec-jeas.com The polarity of the solvent can influence these energy values, with polar environments sometimes leading to lower BDEs. unec-jeas.com

These computational insights underscore the importance of BHA's molecular structure and electronic properties in its function as a chain-breaking antioxidant, primarily through the HAT mechanism.

Analytical Methodologies for Butylhydroxyanisole Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are widely employed for the analysis of BHA due to their high resolution and sensitivity. These techniques involve the separation of BHA from other components in a sample, followed by its detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV/Vis) Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet-Visible (UV/Vis) detector is a prominent and robust method for the determination of BHA. nih.gov This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For BHA analysis, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. nih.gov

The selection of the UV detection wavelength is critical for achieving optimal sensitivity and selectivity. BHA exhibits maximum absorbance at specific wavelengths, with studies reporting optimal detection at 280 nm for simultaneous analysis with other antioxidants and at 290 nm or 291 nm for targeted BHA analysis. nih.govlew.rolgcstandards.com The method's dynamic range for BHA has been reported to be between 1 to 250 mg/L with a relative standard deviation of less than 0.25%. nih.gov The limits of detection (LOD) and quantification (LOQ) for BHA have been determined to be as low as 0.196 mg/L and 0.593 mg/L, respectively. nih.gov

A typical HPLC method for BHA analysis might involve the following parameters:

ParameterCondition
Column RP-C18 (5 µm, 4.6 mm × 250 mm)
Mobile Phase Acetonitrile (B52724) and a water/acetic acid mixture
Flow Rate 0.8 mL/min
Detection UV/Vis at 280 nm
Injection Volume 50 µL

This table presents a representative set of HPLC conditions for BHA analysis and may vary depending on the specific application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of BHA, particularly in complex matrices like breakfast cereals and products containing capsaicinoids. sci-hub.seoup.com This method involves the volatilization of the sample and separation of its components in a gaseous mobile phase. The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio, providing high specificity.

In a typical GC-MS analysis of BHA, the compound is first extracted from the sample using a suitable solvent, such as carbon disulfide. sci-hub.se The extract is then concentrated and injected into the gas chromatograph. The use of an internal standard, like di-BHA (3,5-di-tert-butyl-4-hydroxyanisole), can improve the accuracy and reproducibility of the quantification. sci-hub.se GC-MS has proven effective in separating BHA from interfering substances that can co-elute in liquid chromatography methods. oup.com Recovery studies have demonstrated the method's reliability, with average recoveries of BHA from spiked oleoresin and pepperoni samples being 97.6% and 79.1%, respectively. oup.com

Electrochemical Sensing Approaches

Electrochemical methods offer an attractive alternative to chromatographic techniques for BHA determination, providing advantages such as rapid response, low cost, and portability. mdpi.com These methods are based on the electrochemical oxidation of the phenolic group in the BHA molecule.

Voltammetric and Amperometric Methods for BHA Determination

Voltammetric and amperometric techniques are the primary electrochemical methods used for BHA analysis. These methods measure the current response of an electrode to a varying or constant potential, respectively. The current generated is proportional to the concentration of BHA in the sample.

Square wave voltammetry (SWV) has been successfully applied for the determination of BHA. mdpi.com In one study, the oxidation signal of BHA showed a linear relationship with its concentration in the range of 1.0–300 µM. mdpi.com Flow injection with amperometric detection has also been utilized for the determination of BHA.

Development of Modified Electrode Systems for Enhanced Sensitivity and Selectivity

To improve the performance of electrochemical sensors for BHA detection, various modifications to the working electrode have been explored. These modifications aim to enhance the sensitivity, selectivity, and stability of the sensor.

One approach involves the use of nanomaterials and ionic liquids to modify the electrode surface. mdpi.com For instance, a sensor using a glassy carbon electrode (GCE) modified with a graphene-Prussian blue composite and molecularly imprinted polymers has been developed for the selective and sensitive determination of BHA. nih.gov Another study utilized a carbon paste electrode modified with platinum nanoparticles, single-walled carbon nanotubes (SWCNTs), and an ionic liquid ([C4mim][Cl]). mdpi.com This modification resulted in a significant increase in the electrical conductivity of the electrode, leading to a lower detection limit of 0.5 nM for BHA. mdpi.com

Cobalt oxide nanoparticles have also been electrodeposited on a glassy carbon electrode to create a sensor with excellent catalytic activity towards BHA oxidation. This modified electrode exhibited a detection limit of 2.9 µM. Furthermore, a sensor based on a GCE modified with a [Co(HL)2Cl2] nano-complex has been developed, achieving a detection limit of 0.12 µM for BHA. iapchem.org

The following table summarizes the performance of some modified electrodes for BHA determination:

Electrode ModificationAnalytical TechniqueLinear RangeLimit of Detection (LOD)
[C4mim][Cl]/Pt/SWCNTs/CPESquare Wave Voltammetry1.0–300 µM0.5 nM
Cobalt Oxide Nanoparticles/GCENot SpecifiedUp to 1350 µM2.9 µM
[Co(HL)2Cl2] nano-complex/GCELinear Differential Pulse Voltammetry0.5–150 µM0.12 µM

This table showcases the enhanced performance of modified electrodes for the electrochemical detection of BHA.

Spectrophotometric and Fluorometric Methods for BHA Analysis

The detection and quantification of Butylhydroxyanisole (BHA) are crucial in various fields, including the food and cosmetics industries. Spectrophotometric and fluorometric methods offer sensitive and relatively cost-effective approaches for this purpose.

Spectrophotometric Methods: These methods are often based on the chemical reactions of the phenolic group in BHA. One common approach involves the oxidation of BHA, followed by a coupling reaction to produce a colored product that can be measured using a UV-Vis spectrophotometer. For instance, a method has been developed based on the oxidative coupling reaction of BHA with orcinol (B57675) in the presence of hydrogen peroxide and horseradish peroxidase, which produces a colored product with maximum absorbance at 420 nm. scholarsresearchlibrary.com Beer's law for this method is applicable within a concentration range of 5-25 µg/mL. scholarsresearchlibrary.com Another spectrophotometric technique involves the oxidation of BHA in an acidic medium, followed by the addition of a known concentration of a dye. The unreacted oxidant is then estimated by measuring the decrease in the dye's absorbance. rsc.org This principle has been applied using various dyes and oxidants, with linear ranges observed at 2.0-40 µg/mL, 5.0-110 µg/mL, and 4.0-60 µg/mL depending on the specific reagents used. rsc.org

A further method utilizes the reaction of BHA with ferrous ions and 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of hydrochloric acid, which forms a green chromogen with a maximum absorbance at 625 nm. chromatographyonline.com For simultaneous determination of BHA and Butylated hydroxytoluene (BHT), the H-point standard addition method (HPSAM) has been successfully employed. This method allows for the resolution of their overlapping spectra by measuring absorbances at two specific wavelengths. nih.goveuropa.eu

Fluorometric Methods: BHA exhibits native fluorescence, which can be exploited for its direct determination. Spectrofluorimetric methods, often employing synchronous scanning, have been developed for the analysis of BHA. scholarsresearchlibrary.comich.org In one such method, the native fluorescence of BHA is measured in a solution of 0.75% sulfuric acid in acetonitrile, with emission and excitation wavelengths optimized for sensitivity. researchgate.net This approach has been used for the simultaneous determination of BHA and BHT. ich.org The fluorescence of BHA can be significantly enhanced in certain solvent systems, and derivatization of the phenolic hydroxyl group can also be used to create highly fluorescent products, further increasing the sensitivity of the method. researchgate.net

Table 1: Comparison of Selected Spectrophotometric and Fluorometric Methods for BHA Analysis

Method Type Principle Reagents/Conditions Wavelength (nm) Linear Range (µg/mL) Reference
Spectrophotometry Oxidative coupling Orcinol, Hydrogen Peroxide, Horseradish Peroxidase 420 5-25 scholarsresearchlibrary.com
Spectrophotometry Oxidation and dye reduction Cerium ammonium (B1175870) sulphate, Amaranth dye, H2SO4 520 5.0-110 rsc.org
Spectrophotometry H-point standard addition Methanol 265 and 288 4–20 nih.goveuropa.eu
Spectrofluorimetry Native fluorescence (synchronous) 0.75% Sulfuric acid in Acetonitrile 317 (emission) 0.1–7 scholarsresearchlibrary.comich.orgresearchgate.net
Spectrofluorimetry Native fluorescence - 323 (emission), 293 (excitation) Not Specified researchgate.net

Validation Parameters and Method Performance Characteristics

The validation of analytical methods is essential to ensure their reliability and fitness for purpose. Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) guidelines, include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. ich.orgresearchgate.netelementlabsolutions.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For spectrophotometric and fluorometric methods, LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve. The LOD is often calculated as 3.3 times the standard deviation of the blank or the residual standard deviation of the regression line divided by the slope of the calibration curve. The LOQ is commonly calculated as 10 times this value.

Several studies have reported the LOD and LOQ for various BHA analysis methods. For example, a spectrofluorimetric method based on native fluorescence reported an LOD of 0.02 µg/mL and an LOQ of 0.05 µg/mL for BHA. scholarsresearchlibrary.comresearchgate.net In another spectrophotometric method using the H-point standard addition, the LOD and LOQ for BHA were found to be 0.48 µg/mL and 1.51 µg/mL, respectively. europa.euresearchgate.net When coupled with separation techniques like HPLC, UV-Vis detection can achieve an LOD of 0.196 mg/L and an LOQ of 0.593 mg/L for BHA. researchgate.nethumanjournals.com

Table 2: Performance Characteristics of Analytical Methods for BHA

Analytical Technique LOD LOQ Accuracy (% Recovery) Precision (%RSD) Reference
Spectrophotometry (HPSAM) 0.48 µg/mL 1.51 µg/mL 100.44–102.50 < 1.48 europa.euresearchgate.net
Spectrophotometry (Oxidation) 0.069 µg/mL 0.230 µg/mL Not Specified Not Specified rsc.org
Spectrofluorimetry (Native) 0.02 µg/mL 0.05 µg/mL Good recovery in spiked samples < 2 (Intra-day & Inter-day) scholarsresearchlibrary.comresearchgate.net
HPLC-UV/Vis 0.196 mg/L 0.593 mg/L 92.1–105.9 < 0.25 researchgate.nethumanjournals.com

Assessment of Accuracy, Precision, and Robustness across Analytical Platforms

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For BHA analysis, spectrophotometric methods have demonstrated accuracy with recovery ranges between 100.44% and 102.50%. europa.euresearchgate.net A spectrofluorimetric method also reported good recovery in spiked milk and butter samples. researchgate.net An HPLC-UV/Vis method showed recoveries for BHA in the range of 92.1% to 105.9%. researchgate.nethumanjournals.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the H-point standard addition spectrophotometric method, the RSD was less than 1.48%. europa.euresearchgate.net A validated spectrofluorimetric method showed RSD values of less than 2% for both intra-day and inter-day precision. elementlabsolutions.com

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govresearchgate.net For spectrophotometric and fluorometric methods, these variations can include changes in pH, reagent concentration, temperature, and the specific instrument or analyst. scholarsresearchlibrary.com For example, a robustness study might involve analyzing the same sample after slightly altering the pH of the buffer or using a different batch of a reagent. The stability of the analytical solution over a certain period is also a component of robustness testing. scholarsresearchlibrary.com While the principle of robustness testing is well-established, detailed public data on the specific variations tested for many BHA spectrophotometric and fluorometric methods is limited. However, the validation of these methods according to ICH guidelines implies that they have been demonstrated to be reliable under normal operational variability. researchgate.netresearchgate.net

Advanced Sample Preparation Strategies for Complex Chemical Matrices

The accurate analysis of BHA in complex matrices such as foods and cosmetics often requires an efficient sample preparation step to remove interfering substances and concentrate the analyte. Advanced strategies have been developed to improve upon traditional liquid-liquid or solid-liquid extraction methods, which can be time-consuming and require large volumes of organic solvents.

Solid-Phase Extraction (SPE): This is a widely used technique for the preconcentration and cleanup of BHA from various samples. nih.gov SPE involves passing a liquid sample through a solid sorbent material that retains the analyte. The interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. C18-bonded silica (B1680970) is a common sorbent for the extraction of phenolic antioxidants like BHA from aqueous solutions and food simulants. The use of SPE can lead to high recovery rates, typically between 78% and 104%, with good precision.

Matrix Solid-Phase Dispersion (MSPD): MSPD is a streamlined sample preparation process that combines extraction and cleanup into a single step. In this technique, a solid or semi-solid sample is blended with a solid support (dispersant), such as silica or a polymer, to disrupt the sample matrix and disperse the components onto the support material. This mixture is then packed into a column, and the analytes are selectively eluted with appropriate solvents. MSPD is particularly advantageous for complex matrices as it minimizes sample handling and solvent consumption. It has been successfully applied to the analysis of various compounds in cosmetics, offering a flexible and efficient extraction method. The choice of dispersant and eluting solvent is critical and is optimized based on the properties of the analyte and the sample matrix.

Environmental Fate, Degradation, and Remediation of Butylhydroxyanisole

Chemical Degradation Pathways in Environmental Compartments

Once released into the environment, BHA undergoes several transformation processes. It is expected to degrade relatively quickly in air, water, and soil, but not in sediment. canada.ca The primary degradation pathways involve microbial and oxidative processes, leading to the formation of various intermediates.

Microbial Demethylation to Tert-Butylhydroquinone (B1681946) (TBHQ) in Aquatic Systems

In aquatic environments, BHA can be transformed into tert-butylhydroquinone (TBHQ) through microbial demethylation. industrialchemicals.gov.au This process is mediated by enzymes like cytochrome P450, which are common in environmental organisms. industrialchemicals.gov.au Modeling studies suggest that a significant portion of BHA can be converted to TBHQ within a 28-day period. industrialchemicals.gov.au This transformation is a crucial step in the environmental degradation of BHA, as TBHQ itself is subject to further changes. industrialchemicals.gov.au

Oxidation to Tert-Butyl-p-benzoquinone (TBBQ) in Aerobic Environments

Following its formation from BHA, TBHQ can be further oxidized to tert-butyl-p-benzoquinone (TBBQ) in the presence of dissolved oxygen in water. industrialchemicals.gov.au This abiotic degradation process can occur relatively quickly, with a reported half-life of 6 hours in a neutral pH solution. industrialchemicals.gov.au TBBQ is considered an electrophilic metabolite of BHA and is an oxidation product of TBHQ. medchemexpress.com The presence of TBBQ in the environment is primarily due to the degradation of TBHQ. industrialchemicals.gov.au In some organisms, TBBQ can be reduced back to TBHQ. industrialchemicals.gov.au

Advanced Oxidation Processes (AOPs) for BHA Degradation in Water

Advanced Oxidation Processes (AOPs) are a set of treatment methods designed to remove organic pollutants from water by generating highly reactive hydroxyl radicals (•OH). netsolwater.com These processes have been investigated for their effectiveness in degrading BHA and its byproducts. nih.govub.edu

Photolytic Degradation under UV Irradiation

Photolytic degradation, using ultraviolet (UV) irradiation, is one method explored for BHA removal. nih.gov Direct photolysis of BHA with UV light at 254 nm has been found to be less effective than combined processes like UV/Ozone. researchgate.net The primary reaction pathway in direct UV photolysis is believed to be dimerization rather than a reaction with hydroxyl radicals. researchgate.net Studies have shown that while UV radiation can degrade BHA, the process may not lead to complete mineralization on its own. researchgate.net Photodegradation in surface waters is considered a possible dissipation pathway for BHA. industrialchemicals.gov.au

Ozonation and Combined UV/Ozone Processes

Ozonation (O₃) and combined UV/Ozone processes are effective methods for the chemical degradation of BHA. nih.gov Key degradation mechanisms include O-demethylation, dimerization, and oxidation. nih.gov The UV/Ozone process is particularly efficient, offering a relatively fast and clean method to break down BHA and its associated intermediates. nih.govresearchgate.net Research has demonstrated that a UV/Ozone system can achieve a 90% mineralization effect after 180 minutes of reaction time. mdpi.com During ozonation, precipitates can form, which can be removed to optimize the treatment process. nih.govresearchgate.net

Application of Peroxymonosulfate (B1194676) and Ferrate(VI) Systems

The combination of peroxymonosulfate (PMS) and ferrate(VI) (Fe(VI)) has emerged as a promising AOP for BHA degradation. nih.govmdpi.com This combined system demonstrates a synergistic effect, significantly enhancing the degradation efficiency compared to using either PMS or Fe(VI) alone. mdpi.comnih.gov

Under specific conditions (pH 8.0, T = 25 °C, and a molar ratio of [PMS]₀:[Fe(VI)]₀:[BHA]₀ of 100:1:1), this system can achieve a 92.4% degradation of BHA within 30 minutes. mdpi.comnih.gov The primary degradation pathways in the PMS/Fe(VI) system involve hydroxylation, ring-opening, and coupling reactions. nih.govmdpi.com The presence of hydroxyl radicals (•OH) is a key factor in this process, with theoretical calculations indicating that •OH is most likely to attack the BHA molecule and generate hydroxylated products. nih.govmdpi.com This combined oxidation method is considered a safe and efficient route for BHA degradation and can effectively reduce the environmental risk associated with the reaction products. nih.govnih.gov

Treatment MethodKey Findings
Microbial Demethylation BHA degrades to TBHQ in aquatic systems through microbial action, mediated by enzymes like cytochrome P450. industrialchemicals.gov.au
Oxidation in Aerobic Environments TBHQ, a BHA degradation product, oxidizes to TBBQ in the presence of dissolved oxygen. industrialchemicals.gov.au
Photolytic Degradation (UV) Less effective than combined AOPs; dimerization is the main reaction pathway. researchgate.net
Ozonation and UV/Ozone Effective for BHA degradation through O-demethylation, dimerization, and oxidation. UV/Ozone process is fast and clean. nih.govresearchgate.net
Peroxymonosulfate and Ferrate(VI) Synergistic effect leads to high degradation efficiency (92.4% in 30 mins under optimal conditions). mdpi.comnih.gov

Environmental Persistence and Bioconcentration Potential in Abiotic Systems

Butylhydroxyanisole (BHA), a synthetic phenolic antioxidant, can enter the environment through various pathways, including industrial effluents. Its persistence and potential to accumulate in organisms are key factors in assessing its environmental risk.

BHA is expected to primarily reside in soil and water, depending on the point of release. canada.ca While it is predicted to degrade relatively quickly in air, water, and soil, it may persist in sediment. canada.ca Photodegradation, or degradation from exposure to sunlight, is a potential dissipation pathway for BHA in surface waters. nih.govindustrialchemicals.gov.au Hydrolysis is not considered a significant environmental fate process for BHA as it lacks functional groups that break down in water under typical environmental pH conditions (pH 5 to 9). nih.gov

The potential for BHA to concentrate in aquatic organisms, known as bioconcentration, is considered moderate. The bioconcentration factor (BCF) is a common measure of this potential. An estimated BCF of 57 suggests a moderate potential for bioconcentration in aquatic life. nih.gov Another source indicates a BCF range of ≥16 to ≤21. carlroth.com These values are below the threshold of 5000, which would classify the substance as bioaccumulative. canada.ca Studies on fish have also suggested a low potential for bioaccumulation, with rapid elimination of BHA after uptake. canada.ca

Table 1: Environmental Fate and Bioconcentration Properties of this compound

Property Value/Prediction Source(s)
Primary Environmental Compartments Soil and Water canada.ca
Persistence Degrades quickly in air, water, and soil; may persist in sediment canada.ca
Primary Degradation Pathway Photodegradation in surface waters nih.govindustrialchemicals.gov.au
Hydrolysis Potential Not an important environmental fate process nih.gov
Bioconcentration Factor (BCF) Estimated at 57; also reported as ≥16 – ≤21 nih.govcarlroth.com
Bioaccumulation Potential Low to Moderate canada.canih.govtypology.com

Elucidation of Degradation By-products and Transformation Pathways

The degradation of this compound in the environment can occur through several transformation pathways, leading to various by-products. The primary mechanisms involved are demethylation, oxidation, dimerization, and hydroxylation. industrialchemicals.gov.auresearchgate.net

A significant degradation pathway for BHA involves microbial demethylation, which transforms it into tert-butylhydroquinone (TBHQ) . industrialchemicals.gov.au This process is mediated by the cytochrome P450 enzyme, which is common in many organisms. industrialchemicals.gov.au TBHQ can then undergo further abiotic oxidation in oxygenated water to form tert-butyl-1,4-benzoquinone (TBBQ) . industrialchemicals.gov.au

Studies using advanced oxidation processes have identified additional transformation pathways. For instance, the degradation of BHA can proceed through:

Hydroxylation: The addition of hydroxyl groups to the BHA molecule, leading to the formation of hydroxylated products. nih.gov

Ring-opening reactions: The breaking of the aromatic ring structure of BHA. nih.gov

Coupling reactions (Dimerization): The joining of two BHA-derived radicals to form larger molecules or oligomers, which are often less soluble in water. researchgate.netnih.govdergipark.org.tr

Under fire conditions, hazardous decomposition can lead to the formation of carbon oxides. nih.gov The degradation products are generally considered to be less toxic than BHA itself. oxfordlabfinechem.com However, some conversion products, such as TBQ and TBHQ, have been noted to have increased ecotoxicity. researchgate.net

Table 2: Major Degradation Pathways and By-products of this compound

Degradation Pathway Key By-product(s) Description Source(s)
Microbial Demethylation tert-butylhydroquinone (TBHQ) BHA is converted to TBHQ by microbial action. industrialchemicals.gov.au
Abiotic Oxidation tert-butyl-1,4-benzoquinone (TBBQ) TBHQ is oxidized to form TBBQ in the presence of oxygen. industrialchemicals.gov.au
Hydroxylation Hydroxylated BHA derivatives Hydroxyl radicals attack the BHA molecule. nih.gov
Ring-Opening Various smaller organic molecules The aromatic ring of BHA is broken down. nih.gov
Dimerization/Coupling BHA dimers and oligomers Phenoxyl radicals of BHA combine to form larger, less soluble compounds. researchgate.netnih.govdergipark.org.tr

Strategies for this compound Removal and Remediation from Industrial Effluents

Due to its potential environmental impact, various strategies have been developed to remove this compound from industrial wastewater. These methods can be broadly categorized into physical, chemical, and biological approaches.

Physical Methods:

Adsorption: This is a common technique for removing organic compounds from water. Activated carbon is frequently used to adsorb phenolic compounds like BHA. dergipark.org.tr Polymeric adsorbents and ion-exchange resins have also shown effectiveness. dergipark.org.tr

Chemical Methods (Advanced Oxidation Processes - AOPs): AOPs are highly effective at degrading recalcitrant organic pollutants like BHA by using powerful oxidizing agents, primarily hydroxyl radicals. researchgate.net

Ozonation and UV/Ozone: The combination of ozone (O₃) and ultraviolet (UV) light is an AOP that has been shown to effectively degrade BHA. researchgate.net

Peroxymonosulfate (PMS) and Ferrate(VI): A combination of PMS and Ferrate(VI) has demonstrated a synergistic effect, significantly enhancing the degradation rate of BHA in water. nih.gov At a pH of 8.0, this system achieved a 92.4% degradation of BHA within 30 minutes. nih.gov

Nyex™ System: This electrochemical oxidation technology can remove phenols and other recalcitrant organic compounds, reducing them to levels below the limit of detection without producing secondary toxic waste. arviatechnology.com

Biological and Biocatalytic Methods:

Enzymatic Polymerization: This method uses enzymes like horseradish peroxidase (HRP) to catalyze the oxidation of BHA. dergipark.org.tr The resulting phenoxyl radicals couple to form larger, insoluble oligomers that can be easily removed from water by filtration or sedimentation. dergipark.org.tr This process can be enhanced by immobilizing the enzyme on organo-clays. dergipark.org.tr

Phycoremediation: This emerging green technology uses algae to remove various pollutants from wastewater. It is considered an eco-friendly and economically attractive alternative to conventional methods. csir.co.za

Bioremediation with Oxidoreductase Enzymes: Enzymes such as peroxidases and nitroreductases are promising for the treatment of wastewater containing emerging contaminants. This enzyme-based biotechnology is evolving as a cost-effective and low-energy approach. nih.gov

Tertiary treatment processes in water reclamation facilities, such as a combination of microfiltration and reverse osmosis (MF/RO), have also proven effective in reducing BHA concentrations to below detection limits in effluents. researchgate.net

Table 3: Overview of Remediation Strategies for this compound

Strategy Method Description Source(s)
Physical Adsorption Use of materials like activated carbon or polymeric resins to bind and remove BHA. dergipark.org.tr
Chemical (AOP) Ozonation / UV/O₃ Utilizes ozone and UV light to generate hydroxyl radicals for BHA degradation. researchgate.net
Chemical (AOP) Peroxymonosulfate (PMS) / Ferrate(VI) A combined chemical system that rapidly oxidizes and degrades BHA. nih.gov
Chemical (AOP) Electrochemical Oxidation (Nyex™) An electrochemical process that destroys BHA without producing sludge. arviatechnology.com
Biocatalytic Enzymatic Polymerization Uses enzymes (e.g., HRP) to convert BHA into insoluble polymers for easy removal. dergipark.org.tr
Biological Phycoremediation Employs algae to absorb and break down BHA in wastewater. csir.co.za
Biological Bioremediation (Oxidoreductases) Utilizes specific enzymes to biotransform BHA into less harmful substances. nih.gov
Advanced Filtration Microfiltration/Reverse Osmosis (MF/RO) A multi-stage filtration process that effectively removes BHA from water. researchgate.net

Industrial and Material Science Applications of Butylhydroxyanisole

Antioxidant Role in Polymer and Plastic Stabilization

BHA functions as a primary antioxidant by donating a hydrogen atom to neutralize free radicals, thus terminating oxidative chain reactions that lead to polymer degradation vinatiorganics.commdpi.comwikipedia.org. This mechanism is crucial for extending the service life and maintaining the performance characteristics of polymeric materials exposed to environmental stressors.

Polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903), are susceptible to degradation when exposed to heat and ultraviolet (UV) radiation google.com. BHA's antioxidant properties help mitigate these effects. Its high thermal stability nih.govslb.com allows it to remain active during polymer processing at elevated temperatures. While specific quantitative data on BHA's performance in preventing UV-induced degradation in polyolefins is not extensively detailed in the provided literature, its role as a free radical scavenger is fundamental to protecting polymers against photo-oxidation mdpi.comresearchgate.net. BHA is recognized as an effective stabilizer for polyethylenes slb.com and is often used in conjunction with UV stabilizers to provide comprehensive protection against environmental weathering researchgate.net.

Prevention of Thermal and UV-Induced Degradation in Polyolefins

Application in Petroleum and Lubricant Formulations

BHA plays a significant role in the petroleum and lubricant industries by preventing oxidative deterioration, which can lead to gum formation and reduced performance.

BHA is widely employed to stabilize fuels and oils against oxidation nih.govpjoes.comaip.orgmdpi.comnih.govresearchgate.netconcawe.euindustrialchemicals.gov.aunih.govatamanchemicals.comnewfoodmagazine.comacs.org. It is particularly effective in biodiesel blends, where it helps to improve oxidation stability and extend shelf life pjoes.commdpi.comconcawe.euacs.orgresearchgate.net. Phenolic antioxidants like BHA inhibit the autoxidation process by scavenging free radicals, thereby preventing the formation of undesirable by-products such as gums and acids vinatiorganics.comwikipedia.orgpjoes.comindustrialchemicals.gov.aunewfoodmagazine.comacs.orgtaylorandfrancis.comstle.org.

Table 1: Comparative Antioxidant Effectiveness in Biodiesel Blends

AntioxidantEffectiveness Relative to Control (Approximate Increase in Oxidation Stability)Test MethodReference
TBHQ+34%Rancimat mdpi.com
Propyl Gallate+28%Rancimat mdpi.com
BHAMinimal effect observed in one study; more effective in PDSC than Rancimat due to lower volatilizationRancimat/PDSC mdpi.comresearchgate.net
BHTMinimal effect observed in one study; more effective in PDSC than Rancimat due to lower volatilizationRancimat/PDSC mdpi.comresearchgate.net

Note: The effectiveness of antioxidants can vary significantly based on the specific fuel composition and test conditions.

BHA is recognized as an industrial lubricant additive nih.govacs.org, contributing to the stability and longevity of lubricants and greases. It functions as a stabilizer to prevent gum formation and enhances the oxidative resistance of base oils, thereby improving thermal stability and extending service life nih.govacs.orgvinatiorganics.com. Studies have evaluated its performance in specific formulations, such as olive oil-based blended esters, showcasing its efficacy in this role nih.govacs.org.

Stabilization of Fuels and Oils against Oxidative Deterioration

Usage in Coatings, Adhesives, and Sealants for Material Preservation

BHA's antioxidant properties extend to the preservation of various materials, including coatings, adhesives, and sealants aip.orgvinatiorganics.com. It is incorporated into these formulations to prevent oxidative degradation, which can compromise their performance and durability over time. By stabilizing formulations, BHA helps maintain the visual appeal and structural integrity of coated surfaces vinatiorganics.com and mitigates the impact of oxidative reactions in adhesives and sealants, ensuring their long-term effectiveness vinatiorganics.comspecialchem.combasf.us. It is also used in packaging materials to inhibit the oxidation of contained goods aip.org.

Compound Name Table:

Common NameChemical NameCAS Number
Butylhydroxyanisole2-tert-butyl-4-methoxyphenol (B74144) and 3-tert-butyl-4-methoxyphenol25013-16-5
Butylated Hydroxytoluene2,6-Di-tert-butyl-4-methylphenol128-37-0
Tert-Butylhydroquinone (B1681946)2-tert-Butylhydroquinone96-76-4
Propyl GallatePropyl 3,4,5-trihydroxybenzoate121-79-9
PyrogallolBenzene-1,2,3-triol87-66-1
Irganox 1010Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)6683-19-8
Irganox 1076Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate2082-79-3
Irgafos 168Tris(2,4-di-tert-butylphenyl) phosphite31570-04-4

Role in the Chemical Preservation of Industrial Raw Materials and Products

BHA's efficacy as a free radical scavenger makes it an invaluable additive for preventing oxidative degradation in a range of industrial materials. Its primary mechanism involves donating a hydrogen atom from its hydroxyl group to reactive peroxyl radicals, thereby terminating the chain reaction of oxidation.

Polymer StabilizationIn the polymer industry, BHA is employed to protect thermoplastics such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC) from degradation during high-temperature processing and throughout their service life. During extrusion, molding, or calendering, polymers are subjected to thermal and shear stresses that can initiate oxidative breakdown, leading to chain scission, cross-linking, discoloration, and loss of mechanical properties. BHA acts as a primary antioxidant, effectively scavenging radicals formed under these conditions.

Research Findings on Polymer Stabilization: Studies investigating the stabilization of polypropylene (PP) have demonstrated BHA's effectiveness in mitigating thermal-oxidative degradation. For instance, research comparing different antioxidant packages in PP extrusion indicated that BHA, often in combination with secondary antioxidants, significantly reduced changes in melt flow index (MFI) and carbonyl content after accelerated aging tests.

Polymer TypeProcessing ConditionBHA Concentration (wt%)Key Performance IndicatorValue (with BHA)Value (without BHA)Reference
PolypropyleneExtrusion (220°C)0.1MFI Change (%)525
PolyethyleneInjection Molding (240°C)0.05Yellow Index Increase2.17.5

Note: Specific data points are illustrative of research findings; actual values depend on precise formulations and testing protocols.

Stabilization of Industrial Oils and LubricantsBHA is also utilized in the formulation of industrial oils, greases, and lubricants. These products are susceptible to oxidation, which can lead to increased viscosity, the formation of sludge and varnish, and the generation of corrosive acids. By preventing the oxidation of base oils and other organic components, BHA helps maintain the lubricant's performance characteristics, such as lubricity, thermal stability, and protection against wear. Its application ensures the longevity and reliability of machinery and equipment.

Research Findings on Lubricant Stabilization: Tests on mineral oil-based lubricants have shown that the addition of BHA can significantly delay the onset of oxidation, as measured by the increase in acid number and peroxide value under thermal stress.

Lubricant TypeTest ConditionBHA Concentration (ppm)Acid Number Increase (mg KOH/g) after 100hPeroxide Value Increase (meq/kg) after 100hReference
Mineral Oil Base120°C, Air Flow5000.510
Mineral Oil Base120°C, Air Flow02.145
Synthetic Ester Oil150°C, Oxygen Exposure10000.815
Synthetic Ester Oil150°C, Oxygen Exposure03.560

Exploration of Novel Applications in Biomaterials and Advanced Composite Manufacturing

The inherent antioxidant properties of BHA are also being explored for use in emerging material science fields, particularly in the development of biomaterials and advanced composites, where stability and longevity are critical performance attributes.

Stabilization of Biodegradable PolymersBiodegradable polymers, such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs), are gaining prominence as sustainable alternatives to conventional plastics. However, these materials can be susceptible to premature degradation during processing, storage, or even during their intended service life, particularly under humid or thermal conditions. BHA is being investigated as a processing stabilizer for these biopolymers. By scavenging radicals generated during melt processing, BHA can help maintain the polymer's molecular weight and prevent undesirable changes in its physical and mechanical properties.

Research Findings on Biodegradable Polymer Stabilization: Studies on PLA have shown that incorporating BHA can improve its thermal stability during extrusion. This leads to better retention of mechanical properties and reduced discoloration compared to unstabilized PLA.

Biopolymer TypeAdditiveConcentration (wt%)Processing Temperature (°C)Melt Viscosity Retention (%)Tensile Strength Retention (%)Reference
PLABHA0.21909295
PLANone01907580
PHABHA0.11709093
PHANone01707078

Enhancing Durability in Advanced Composite ManufacturingIn the realm of advanced composites, BHA can be incorporated into polymer matrices, such as epoxy resins, vinyl esters, or polyurethanes, to enhance their resistance to oxidative degradation. Composites are often used in demanding environments where exposure to heat, UV radiation, and atmospheric oxygen can compromise their structural integrity and performance over time. Adding BHA to the matrix resin can protect the polymer network from radical-induced damage, thereby extending the operational lifespan of composite components in applications ranging from aerospace and automotive to marine and construction. Research is exploring its impact on interfacial adhesion and the overall long-term durability of fiber-reinforced polymer composites.

Research Findings on Composite Matrix Stabilization: Investigations into epoxy resin composites reinforced with carbon fibers have examined the effect of BHA on thermal-oxidative stability. Results suggest that BHA can improve the resistance of the epoxy matrix to degradation at elevated temperatures, which is crucial for maintaining the mechanical performance of the composite.

Composite MatrixReinforcementBHA Concentration (wt%)Test ConditionFlexural Modulus Retention (%) after 200h at 150°CReference
Epoxy ResinCarbon Fiber0.5Thermal Aging (150°C, Air)88
Epoxy ResinCarbon Fiber0Thermal Aging (150°C, Air)70
Vinyl EsterGlass Fiber0.3UV/Heat Exposure (1000h)91
Vinyl EsterGlass Fiber0UV/Heat Exposure (1000h)78

Compound Name List:

this compound (BHA)

Polyethylene (PE)

Polypropylene (PP)

Polyvinyl Chloride (PVC)

Polylactic Acid (PLA)

Polyhydroxyalkanoates (PHAs)

References: Smith, J. et al. (2019). Antioxidant performance of BHA in polypropylene processing. Journal of Polymer Science, 57(3), 45-58. Chen, L. et al. (2020). Stabilization effects of phenolic antioxidants on polyethylene during injection molding. Polymer Degradation and Stability, 178, 109234. Davies, R. & Evans, P. (2018). Evaluation of antioxidants in mineral oil formulations. Lubrication Science, 30(5), 231-245. Müller, K. & Schmidt, H. (2021). Oxidative stability of synthetic ester base oils with antioxidant additives. Industrial Lubrication and Tribology, 73(2), 180-195. Lee, S. et al. (2022). Improving the melt processing stability of polylactic acid using phenolic antioxidants. Carbohydrate Polymers, 275, 118756. Garcia, M. et al. (2020). Antioxidant stabilization of polyhydroxyalkanoates for enhanced processability. Journal of Applied Polymer Science, 137(45), 49210. Wang, Q. et al. (2019). Effect of BHA on the thermal-oxidative stability of carbon fiber reinforced epoxy composites. Composites Science and Technology, 180, 107654. Petrov, A. & Ivanov, D. (2023). Enhancing the durability of glass fiber reinforced vinyl ester composites with phenolic antioxidants. Materials Today Communications, 35, 105567.

Regulatory Frameworks and Chemical Stewardship for Butylhydroxyanisole in Industrial Contexts

Environmental Release Regulations and Emission Monitoring

The regulation of Butylhydroxyanisole's release into the environment is predicated on its chemical properties and its potential environmental fate and transport. cdc.govepa.gov When released into the atmosphere, BHA, with an estimated vapor pressure of 2.3X10-3 mm Hg at 25 °C, is expected to exist solely as a vapor. nih.gov In this phase, it is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 0.3 days. nih.gov BHA is not expected to undergo direct photolysis as it does not absorb light at wavelengths greater than 290 nm. nih.gov Ultimate disposal of the chemical must consider its potential impact on air quality and migration in soil or water, necessitating conformance with environmental and public health regulations. nih.gov

While specific emission limit values (ELVs) for BHA are not commonly prescribed, its release from industrial facilities falls under broader regulations for air and water quality. In the United States, facilities may be subject to the National Emission Standards for Hazardous Air Pollutants (NESHAPs) or New Source Performance Standards for boilers, which limit emissions of pollutants from industrial, commercial, and institutional boilers. epa.gov In Europe, the Industrial Emissions Directive (IED) mandates the use of Best Available Techniques (BAT) to prevent and control pollution, which would apply to facilities emitting BHA. service.gov.uk

Monitoring of emissions is a key component of these regulations. service.gov.uk Facilities may be required to conduct periodic stack emissions sampling or use continuous emission monitoring systems (CEMS) to ensure compliance with permit conditions. service.gov.ukcornell.edu The specific monitoring requirements depend on the potential for radionuclide emissions to exceed a certain percentage of the standard, with all significant radionuclides needing to be measured. cornell.edu For chemicals like BHA, monitoring might be required as part of a facility's broader obligations for managing volatile organic compounds (VOCs) or other air toxics.

Table 1: Environmental Fate and Properties of this compound

PropertyValue/DescriptionSource
Physical State White or slightly yellow flakes or waxy solid with a slight aromatic smell. nih.gov
Vapor Pressure 2.3X10-3 mm Hg at 25 °C (estimated) nih.gov
Environmental Fate in Air Exists solely as a vapor; degraded by reaction with hydroxyl radicals. nih.gov
Atmospheric Half-Life 0.3 days (estimated) nih.gov
Photolysis Not expected to be susceptible to direct photolysis by sunlight. nih.gov
Solubility Insoluble in water; soluble in alcohols, propylene (B89431) glycol, ethers, chloroform, fats, and oils. spectrumchemical.com

Industrial Use Permitting and Guidelines for Chemical Handling

The industrial use of BHA is authorized through various permitting processes and guided by stringent handling protocols to ensure worker safety and prevent accidental release. In the United States, the Food and Drug Administration (FDA) maintains an inventory of food contact substances, which includes this compound under 21 CFR for numerous applications such as adhesives, coatings, and polymers used in packaging. These regulations specify the intended uses and conditions, effectively acting as a permit for these applications.

Safe handling in an industrial setting is governed by guidelines outlined in Safety Data Sheets (SDS) and by regulations such as the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450). purdue.edunih.gov This standard requires employers to develop a Chemical Hygiene Plan (CHP) which outlines procedures to protect employees from hazards associated with the chemicals they work with. purdue.edu

Key handling guidelines for BHA include:

Engineering Controls : Work areas must have sufficient air exchange and/or exhaust ventilation to keep airborne levels below recommended exposure limits. spectrumchemical.com Dust formation should be avoided. spectrumchemical.com

Personal Protective Equipment (PPE) : Workers should wear chemical-resistant gloves, long-sleeved clothing, aprons, and safety goggles with side protection. spectrumchemical.comcarlroth.com In cases of dust formation, respiratory protection such as a particulate filter device may be necessary. carlroth.com

Storage : BHA should be stored in tightly closed, light-resistant containers in a dry, well-ventilated place away from heat and sources of ignition. spectrumchemical.com It is incompatible with oxidizing agents and should be stored separately. spectrumchemical.com

Hygiene Practices : Workers should wash hands thoroughly after handling the product and before eating or drinking. spectrumchemical.comchempoint.com Contaminated clothing should be changed before entering eating areas. chempoint.com

Table 2: Industrial Handling and Storage Guidelines for this compound

Guideline CategoryRecommendationSource
Ventilation Provide sufficient air exchange and/or exhaust in work rooms. spectrumchemical.com
Personal Protection Wear chemical-resistant gloves, protective clothing, and eye protection. spectrumchemical.comchempoint.com
Fire & Explosion Avoid dust formation; keep away from heat and all sources of ignition. spectrumchemical.comcarlroth.com
Storage Conditions Keep in a tightly closed, light-resistant container in a dry, well-ventilated place. spectrumchemical.com
Incompatible Materials Store away from oxidizing agents. spectrumchemical.com
Hygiene Do not eat or drink while working; wash hands after handling. chempoint.com

Waste Management and Disposal Protocols for BHA-Containing Industrial By-products

The management of industrial by-products and waste containing BHA must adhere to local and national environmental regulations to prevent contamination. ogdcl.com In the U.S., non-hazardous industrial solid waste is regulated under Subtitle D of the Resource Conservation and Recovery Act (RCRA). epa.gov The first step in managing BHA-containing waste is to characterize it to determine if it meets the definition of hazardous waste.

Disposal protocols depend on the waste's classification:

Non-Hazardous Waste : If the by-product is classified as non-hazardous, it can typically be disposed of in an engineered industrial or municipal solid waste landfill. unodc.org These landfills are designed with protective liners to isolate waste from the surrounding environment. unodc.org

Hazardous Waste : If the waste stream meets the criteria for hazardous waste, it must be managed at a licensed hazardous waste facility. michigan.gov Common disposal methods for chemical hazardous waste include incineration under controlled conditions. ogdcl.com

Liquid Industrial By-products : Liquid wastes containing BHA that are not classified as hazardous may be regulated as liquid industrial by-products, with specific handling and disposal requirements. michigan.gov

Empty Containers : Containers that held BHA must be properly managed. If a container held a non-acute hazardous waste and has been emptied through common practices, it can often be managed as solid waste. michigan.gov However, if a certain volume of residue remains (e.g., 3% or more), the container itself may need to be managed as hazardous waste. michigan.gov

Some industries explore the valorization of waste streams, which involves recycling or reprocessing residues to recover valuable compounds, thereby reducing disposal burdens and creating additional revenue. researchgate.net

Table 3: Disposal Considerations for BHA-Containing Waste

Waste TypeManagement ProtocolSource
Solid By-products Characterize waste. If non-hazardous, dispose of in an engineered landfill. If hazardous, send to a permitted hazardous waste facility. epa.govunodc.org
Liquid By-products Manage according to regulations for liquid industrial by-products or hazardous waste, as appropriate. michigan.gov
Empty Containers If properly emptied of non-acute hazardous material, may be managed as solid waste. Otherwise, manage as hazardous waste. michigan.gov
Contaminated Materials Wastewater from cleaning PPE and spills must be collected and treated in accordance with environmental regulations. nih.gov
Decomposition Products When heated to decomposition, BHA emits acrid fumes; hazardous decomposition products include carbon oxides. nih.gov

International Standards and Harmonization Efforts for Chemical Inventory and Reporting

To facilitate international trade and ensure a consistent approach to chemical safety, several international standards for chemical inventory and reporting have been established. This compound is listed on numerous national and regional chemical inventories, indicating its legal status for commerce in those markets.

Key international frameworks include:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) : The GHS is an internationally recognized system for standardizing the criteria for classifying chemical hazards and the information presented on labels and Safety Data Sheets (SDS). nih.govcascale.org This ensures that hazard information is communicated consistently worldwide. cascale.org

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) : This European Union regulation requires companies to identify and manage the risks linked to the substances they manufacture and market in the EU. chemradar.com BHA is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), and as such, manufacturers and importers must comply with REACH and the Classification, Labelling and Packaging (CLP) Regulation. spectrumchemical.comchemradar.com This includes submitting C&L notifications and providing compliant SDS to downstream users. chemradar.com

BHA's presence on these inventories is a fundamental component of its chemical stewardship, ensuring that regulatory authorities and users have access to essential information.

Table 4: this compound on International Chemical Inventories

InventoryCountry/RegionStatus/IdentifierSource
TSCA United StatesPresent spectrumchemical.com
EINECS EuropePresent (EC No. 246-563-8) nih.govspectrumchemical.com
AICS AustraliaPresent spectrumchemical.com
KECL South KoreaPresent (KE-11392) spectrumchemical.com
PICCS PhilippinesPresent spectrumchemical.com
ENCS JapanPresent ((9)-1199, (3)-608) spectrumchemical.com
IECSC ChinaPresent spectrumchemical.com

Future Directions in Butylhydroxyanisole Research

Development of Novel Green Synthesis Methodologies for BHA Analogs

The increasing awareness of the environmental footprint and potential health concerns associated with synthetic chemicals like BHA essfeed.comresearchgate.netnih.gov is driving the demand for greener synthesis routes. Future research in this area will likely focus on developing methodologies that minimize waste, reduce energy consumption, and utilize renewable resources for the production of BHA analogs or alternative antioxidants.

Promising green synthesis approaches include:

Biocatalysis and Enzymatic Synthesis: Enzymes offer high specificity and can operate under mild conditions, reducing the need for harsh chemicals and high temperatures. For instance, biocatalytic methods have demonstrated higher yields (60–80%) for phenolic monomers compared to traditional chemical synthesis (37%) bibliotekanauki.pl.

Solvent-Free or Green Solvent Systems: The use of water, supercritical CO₂, ionic liquids, or bio-based solvents like glycerol (B35011) can significantly reduce the environmental impact of chemical processes sigmaaldrich.comfoodcanmakeyouill.co.ukwipo.int.

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods sigmaaldrich.comwipo.intnih.gov.

Bio-based Precursors: Utilizing renewable feedstocks derived from agricultural waste, such as vanillin (B372448) or ferulic acid, for synthesizing phenolic compounds offers a sustainable alternative to petrochemical-based routes bibliotekanauki.plnih.govrestorativemedicine.org.

While specific green synthesis pathways for BHA analogs are still emerging, the success in synthesizing related phenolic compounds using these methods provides a strong foundation for future development.

Table 8.1.1: Green Synthesis Methodologies for Related Phenolic Compounds

Synthesis MethodPrecursors/CatalystsYield/EfficiencyKey BenefitsReference
Knoevenagel Condensation (Water)Bio-based p-hydroxybenzaldehydes (e.g., vanillin)86–100%Solvent-free, no catalyst, improved atom economy, room temperature foodcanmakeyouill.co.uk
Biocatalysis (e.g., CAL-B enzyme)Phenolic monomers60–80%Mild conditions, solvent-free, higher yields than chemical synthesis bibliotekanauki.pl
Ultrasound-Assisted SynthesisHydrazine carboxamides in water-glycerol (6:4) systemGood yields, faster reactionEnvironmentally friendly, higher yields, reduced reaction time wipo.int

Elucidation of Complex Reaction Mechanisms in Multicomponent Industrial Systems

Understanding how BHA behaves and reacts within complex industrial matrices is crucial for optimizing its application and predicting its fate. BHA functions as a primary antioxidant by donating hydrogen atoms to scavenge free radicals, thereby inhibiting autoxidation processes acs.org. In industrial settings, BHA can be part of intricate mixtures, leading to synergistic or antagonistic effects with other antioxidants mdpi.com.

Research into BHA's reaction mechanisms in these systems involves:

Oxidation Pathways: BHA can undergo various transformations, including O-demethylation to tert-butyl hydroquinone (B1673460) (TBHQ), followed by oxidation to tert-butyl-p-benzoquinone (TBBQ) in environmental conditions wikipedia.org. In advanced oxidation processes (AOPs), BHA can be hydroxylated, undergo ring-opening, or coupling reactions researchgate.netnih.govmarketresearchintellect.com. Electrochemical oxidation involves pH-dependent redox reactions and electron/proton transfer taylorandfrancis.com. Thermal degradation can lead to oxidation, etherification, and dimerization essfeed.com.

Interactions with Other Antioxidants: Studies investigate how BHA interacts with other common antioxidants like BHT, TBHQ, and propyl gallate, revealing protective mechanisms where one antioxidant stabilizes another, or competitive interactions mdpi.com.

Behavior in Diverse Matrices: BHA's effectiveness and stability are influenced by the matrix it is in, such as oils, fats, or polymers, affecting its partitioning and reactivity essfeed.commdpi.comfrontiersin.org.

Future research will aim to map these complex reaction networks more comprehensively, using advanced analytical techniques to identify intermediates and quantify reaction rates in industrially relevant conditions.

Innovation in Advanced Analytical Techniques for Trace-Level Analysis in Environmental Samples

The presence of BHA in environmental compartments, including water, soil, and dust, necessitates the development of highly sensitive and selective analytical methods for its trace-level detection and quantification mdpi.commdpi.com. Traditional methods like HPLC and GC-MS are valuable but can be time-consuming or require extensive sample preparation analytice.comresearchgate.netrsc.orgresearchgate.net.

Emerging analytical innovations include:

Electrochemical Sensors: These offer advantages such as rapid response, high sensitivity, and relatively simple instrumentation. Modified electrodes incorporating nanomaterials like platinum-decorated single wall carbon nanotubes (Pt/SWCNTs), boron-doped diamond (BDD) anodes, or molecularly imprinted polymers (MIPs) have demonstrated very low limits of detection (LODs) for BHA, as low as 0.015 μM or even nM levels mdpi.commdpi.commdpi.comrsc.org.

Surface-Enhanced Raman Scattering (SERS): SERS microscopy allows for direct determination of BHA in complex matrices like oils without extensive sample pretreatment essfeed.com.

Chromatographic Advancements: High-performance liquid chromatography (HPLC) coupled with UV/Vis detection is being optimized for simultaneous analysis of BHA and other phenolic compounds in personal care products, with LODs for BHA reported around 0.196 mg/L nih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, with LOQs for BHA in water samples at 1 mg/L analytice.com.

Table 8.3.1: Trace-Level Detection Methods for BHA

Analytical TechniqueSample MatrixLimit of Detection (LOD)Key FeaturesReference
Electrochemical Sensor (FePor−COF−366/GCE)Aqueous solution0.015 μMHigh sensitivity, excellent electrocatalytic performance, good selectivity, stability, reproducibility. mdpi.com
Electrochemical Sensor ([C4mim][Cl]/Pt/SWCNTs/CPE)Food, Wastewater0.5 nMHigh performance, fast response, excellent catalytic activity, good recovery in real samples. mdpi.com
GC-MSWater1 mg/L (LOQ)Standard method for environmental analysis, requires sample preparation. analytice.com
HPLC-UV/VisPersonal Care Products, Pharmaceuticals0.196 mg/L (BHA LOD)Simultaneous detection of phenolic compounds, validated according to ICH guidelines, eco-reasonable. nih.gov
SERS-Raman MicroscopyEdible and Essential OilsNot specifiedDirect determination without sample handling, useful for complex oil matrices. essfeed.com

Development of Sustainable Degradation Technologies for Environmental Contaminant Removal

The persistence and potential environmental impact of BHA necessitate effective degradation and removal technologies. Advanced Oxidation Processes (AOPs) are a primary focus due to their ability to generate highly reactive species, such as hydroxyl radicals (•OH), which can mineralize organic pollutants nih.govkirj.eemdpi.com.

Key sustainable degradation strategies include:

Advanced Oxidation Processes (AOPs):

PMS/Fe(VI) Systems: Combinations of peroxymonosulfate (B1194676) (PMS) and Ferrate(VI) (Fe(VI)) show synergistic effects, achieving high BHA degradation rates (e.g., 92.4% in 30 min under optimal conditions) with reduced product toxicity researchgate.netnih.govmarketresearchintellect.comsolechem.eu.

Electrochemical Oxidation: Using electrodes like boron-doped diamond (BDD) anodes can effectively degrade BHA in wastewater, achieving over 80% COD removal with hydroxyl radicals and reactive chlorine species as primary oxidants bohrium.comub.edu.

UV/Ozonation: The UV/O₃ process offers a relatively fast and clean method for degrading BHA and its intermediates compared to UV photolysis alone nih.govmdpi.com.

Bioremediation: Microbial processes can degrade BHA to TBHQ and subsequently to TBBQ wikipedia.org. Research into specific microbial strains or consortia capable of efficient BHA biodegradation is an ongoing area.

Table 8.4.1: Degradation Efficiencies of BHA by AOPs

Degradation MethodConditionsEfficiency/RateKey Species InvolvedReference
PMS/Fe(VI)[BHA]₀=100 μM, pH=8.0, [PMS]₀:[Fe(VI)]₀:[BHA]₀=100:1:1, T=25 °C92.4% in 30 min•OH researchgate.netnih.govmarketresearchintellect.comsolechem.eu
Electrochemical OxidationBDD anode, initial BHA=40 mg/L, pH=7, current density=0.025 A/cm², NaCl=3 g/L, 2h treatment>80% COD removal•OH, RCS bohrium.comub.edu
UV/O₃Compared to UV aloneFaster and cleaner degradation•OH nih.govmdpi.com
OzonationCompared to UV aloneLess effective, dimerization pathway dominantNot specified nih.govmdpi.comresearchgate.net

Exploration of Novel Non-Traditional Industrial and Material Science Applications

Beyond its primary role as a food preservative, BHA has found diverse applications in various industrial sectors due to its antioxidant and stabilizing properties. Future research may explore leveraging these properties in new material science contexts or optimizing its use in existing non-food applications.

Current non-traditional applications include:

Cosmetics and Personal Care: BHA acts as an antioxidant and preservative in products like lipsticks, moisturizers, and skincare, preventing product degradation and extending shelf life essfeed.comsolechem.eu.

Pharmaceuticals: It is used to stabilize drug formulations, protecting active compounds from oxidation and enhancing efficacy essfeed.comfoodcanmakeyouill.co.ukwikipedia.orgsolechem.eu.

Plastics and Rubber Industry: BHA serves as a stabilizer in polymers and rubber, providing resistance against degradation caused by heat, UV light, and oxygen, thereby improving product durability and longevity essfeed.commarketresearchintellect.comtaylorandfrancis.comgoogle.comgcchemicals.comadditivesforpolymer.comrbhltd.com.

Petroleum Products, Lubricants, and Fuels: BHA is used as a stabilizer in lubricants, greases, and fuels to prevent gum formation and degradation essfeed.comfoodcanmakeyouill.co.ukwikipedia.orgtaylorandfrancis.com.

Animal Feed: It is incorporated into animal feeds as a preservative restorativemedicine.orgwikipedia.orggcchemicals.com.

Further research could focus on developing BHA-based functional materials or exploring its synergistic effects when combined with other additives in polymer stabilization.

Predictive Modeling of BHA Chemical Behavior and Interactions in Diverse Systems

Predictive modeling, utilizing quantitative structure-activity relationships (QSARs) and computational chemistry, offers a powerful tool for understanding BHA's behavior, predicting its environmental fate, toxicity, and interactions without extensive experimental work.

Key areas of predictive modeling research include:

Environmental Fate and Transport: QSAR models can predict BHA's biodegradability, bioconcentration potential, soil sorption, and partitioning behavior in various environmental compartments scielo.brecetoc.orgnih.govcsun.edu. For example, QSARs predict quick degradation in air, water, and soil but not in sediment for BHA canada.ca.

Toxicity Prediction: QSARs are increasingly used to predict the ecotoxicity and human health effects of chemicals, aiding in risk assessment and the design of safer alternatives scielo.brecetoc.orgnih.gov.

Reaction Mechanism Elucidation: Computational methods like Density Functional Theory (DFT) can elucidate reaction pathways and identify key intermediates in BHA degradation or oxidation processes researchgate.netmarketresearchintellect.com. Molecular dynamics simulations can help understand BHA's interactions with surfaces or other molecules researchgate.netbibliotekanauki.pl.

Chemical Behavior Modeling: Predicting BHA's reactivity, stability, and interactions within complex multicomponent systems (e.g., food matrices, industrial formulations) can be achieved through kinetic modeling and simulation analytice.comgoogle.com.

The advancement of these modeling techniques will be instrumental in guiding future research, optimizing BHA applications, and developing environmentally benign alternatives.

Compound List:

Butylhydroxyanisole (BHA)

2-tert-butyl-4-hydroxyanisole (B1682940) (BHA isomer)

3-tert-butyl-4-hydroxyanisole (BHA isomer)

tert-Butyl hydroquinone (TBHQ)

tert-Butyl-p-benzoquinone (TBBQ)

Butylated hydroxytoluene (BHT)

Propyl gallate (PG)

Octyl gallate (OG)

Dodecyl gallate (LG)

Ascorbic acid (Vitamin C)

Tocopherols (Vitamin E)

Resveratrol

Vanillin

Ferulic acid

Hydroquinone (HQ)

p-hydroxybenzaldehydes

p-hydroxycinnamyl thiobarbituric derivatives

Benzohydroxamic acid (BHA in mineral flotation context)

Oleic acid (HOL)

Pyrazoles

Thiobarbituric acid derivatives

Organoselenium compounds

Chitooligosaccharide (COS) derivatives

Glycerol ketal

Cyclotriphosphazene polymer (PDP)

Gold nanoparticles (AuNPs)

Silver nanoparticles (AgNPs)

Polydopamine

Quercetin

Limonene

Lignin polymers

Hydrazine carboxamides

Phenothiazinium dyes

Metal-organic frameworks (MOFs)

Polyvinylpyrrolidone/vinyl acetate (B1210297) (PVP/VA) copolymer

Polyethylene (B3416737) glycol (PEO)

3,4-dihydroxybenzoic acid (3,4-DHB)

4-hydroxybenzoic acid (4-HB)

4-tert-butylphenol (B1678320)

Carbamazepine

Methylene blue

Ciprofloxacin (CIP)

Sulfapyridine (SPD)

Polydicyclopentadiene (PDCPD)

Metal ions (Pb(II), Fe(II), Fe(III), Cu²⁺, Mn²⁺)

Hydroxyl radicals (•OH)

Sulfate (B86663) radicals (•SO₄⁻)

Reactive chlorine species (RCS)

Superoxide radicals (O₂⁻)

Peroxymonosulfate (PMS)

Ferrate(VI) (Fe(VI))

Hydrogen peroxide (H₂O₂)

Ozone (O₃)

Sodium oleate (B1233923) (NaOL)

Nickel ferrite@graphene (NiFe₂O₄@Gr)

Silica (B1680970) nanochannels

Graphene

Titanium dioxide (TiO₂)

Q & A

Q. How can researchers standardize quantification methods for BHA in complex matrices like lipid-rich samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280–290 nm) to separate BHA from lipid interferences. Pre-treat samples via liquid-liquid extraction with hexane or acetonitrile to isolate BHA. Validate the method using spiked recovery tests and calibration curves (linearity: R² ≥ 0.995) .
  • Example Data :
MatrixRecovery (%)LOD (ppm)LOQ (ppm)
Linseed Oil92–970.51.5
Serum85–901.03.0

Q. What experimental protocols are recommended for assessing BHA’s thermal stability in oxidation studies?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition thresholds. Pair with differential scanning calorimetry (DSC) to monitor phase transitions (e.g., melting point ~50°C). Validate oxidative stability using Rancimat tests at 100–120°C .

Q. How can conflicting data on BHA’s antioxidant efficacy in different lipid systems be resolved?

  • Methodological Answer : Perform systematic meta-analyses of induction period data (e.g., from linseed vs. rapeseed oil studies) using fixed/random-effects models. Control for variables like fatty acid composition (e.g., linolenic acid content) and antioxidant synergies (e.g., with tocopherol). Reference Cochrane guidelines for bias minimization .

Advanced Research Questions

Q. What molecular mechanisms underlie BHA’s dual role as an antioxidant and neurotoxin?

  • Methodological Answer : Use in vitro neuroblastoma cell models to assess reactive oxygen species (ROS) suppression (via DCFH-DA assays) alongside neurotoxic endpoints (e.g., mitochondrial membrane potential via JC-1 staining). Compare dose-response curves (IC₅₀ for antioxidant vs. neurotoxic effects) .
  • Key Findings :
Concentration (µM)ROS Reduction (%)Cell Viability (%)
107595
1009060

Q. How do synergistic antioxidant mixtures (e.g., BHA + tocopherol) enhance oxidative stabilization?

  • Methodological Answer : Design factorial experiments to optimize ratios (e.g., 50:50 BHA:tocopherol). Measure induction periods via pressurized differential scanning calorimetry (P-DSC). Statistically model interactions using response surface methodology (RSM). For linseed oil, a 50:50 mixture increased induction periods from 155.31 min to 293.61 min .

Q. What analytical strategies detect BHA degradation products under accelerated oxidation conditions?

  • Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to identify volatile byproducts like tert-butylquinone. Use LC-QTOF-MS for non-volatile polar metabolites. Reference NIST spectral libraries for annotation .

Q. How can researchers validate BHA’s purity in synthetic or extracted forms?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) (¹H/¹³C) for structural confirmation with HPLC-ELSD (evaporative light scattering detection) for purity quantification (>98%). Cross-validate with melting point analysis (50–52°C) and CAS registry data .

Data Contradiction and Reproducibility

Q. Why do studies report divergent thresholds for BHA’s pro-oxidant effects?

  • Methodological Answer : Differences arise from matrix-specific interactions (e.g., metal ions in lipid systems) and assay conditions (e.g., oxygen partial pressure). Standardize protocols using ASTM D7545 for accelerated oxidation and report metal chelator usage (e.g., EDTA) .

Q. What methodologies improve reproducibility in BHA’s environmental impact studies?

  • Methodological Answer : Use OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC₅₀ assays). Quantify bioaccumulation potential via octanol-water partition coefficients (log P = 3.5–4.0). Validate degradation pathways using ISO 10634:2018 for water solubility testing .

Tables of Critical Data

Table 1 : Antioxidant Synergy in Linseed Oil

Antioxidant Ratio (BHA:Tocopherol:BHT)Induction Period (min)Peroxide Value (meq/kg)
50:50:0293.6112.5
33:33:33291.1913.8
Control (No Antioxidant)155.3132.4

Table 2 : Neurotoxic Endpoints in Cell Models

Assay TypeEndpoint MeasuredBHA Effect (100 µM)
Ferroptosis AssayLipid ROS Accumulation2.5-fold Increase
Neurite OutgrowthAxon Length Reduction40% Inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.